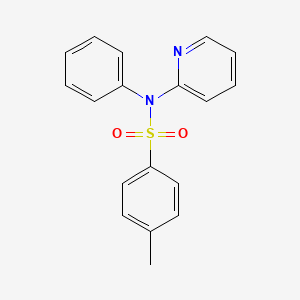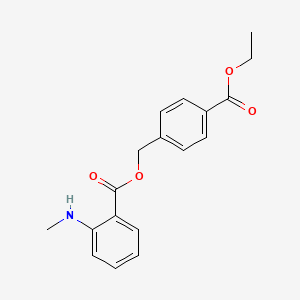
5-fluoro-1H-indole-2,3-dione 3-semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1H-indole-2,3-dione 3-semicarbazone, also known as NSC 163039, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it may exert its anti-inflammatory and anti-oxidant properties by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing inflammation and oxidative stress. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-fluoro-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability. It is not widely available, and its synthesis can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone. One direction is to further investigate its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone has been reported using various methods. One of the methods involves the reaction of semicarbazide hydrochloride with 5-fluoro-1H-indole-2,3-dione in the presence of sodium acetate. The resulting product is then purified using recrystallization. Another method involves the reaction of semicarbazide with 5-fluoro-1H-indole-2,3-dione in the presence of acetic acid and sodium acetate. The product is then purified using column chromatography.
Applications De Recherche Scientifique
5-fluoro-1H-indole-2,3-dione 3-semicarbazone has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-tumor activity in various cancer cell lines. It has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(5-fluoro-2-hydroxy-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOPKKXUWBDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)